molecular formula C8H12ClN3O2 B13558978 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride

1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B13558978
M. Wt: 217.65 g/mol
InChI Key: UFRBHVUVQGBGQO-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-b]pyridine core. The presence of the hydrochloride group enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Hydrogenation reactions can reduce the compound to its saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce saturated derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11;/h4-5,9H,2-3H2,1H3,(H,12,13);1H

InChI Key

UFRBHVUVQGBGQO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NCC(C2)C(=O)O.Cl

Origin of Product

United States

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